

# cost-benefit analysis of different synthetic routes to 5-Bromo-2-methoxybenzenesulfonamide

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## Compound of Interest

Compound Name: 5-Bromo-2-methoxybenzenesulfonamide

Cat. No.: B1277058

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## A Comparative Guide to the Synthetic Routes of 5-Bromo-2-methoxybenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive cost-benefit analysis of two primary synthetic routes to **5-Bromo-2-methoxybenzenesulfonamide**, a key intermediate in pharmaceutical synthesis. The analysis is based on experimental data from analogous reactions, providing a framework for selecting the most efficient and economical route for laboratory and process scale-up.

### Executive Summary

Two plausible synthetic routes for **5-Bromo-2-methoxybenzenesulfonamide** are evaluated:

- Route 1: A two-step synthesis commencing with the chlorosulfonation of commercially available 4-bromoanisole, followed by amination of the resulting sulfonyl chloride.
- Route 2: A single-step synthesis involving the direct bromination of 2-methoxybenzenesulfonamide.

This guide presents a detailed comparison of these routes, considering factors such as overall yield, cost of raw materials, and process simplicity. While Route 1 involves an additional step, the significantly lower cost of its starting material, 4-bromoanisole, and high-yielding reactions make it a more cost-effective option for large-scale production. Route 2 offers a more direct approach but is hampered by the higher cost and limited commercial availability of the starting material, 2-methoxybenzenesulfonamide.

## Data Presentation: A Cost-Benefit Analysis

The following tables provide a quantitative comparison of the two synthetic routes. All costs are estimated based on currently available market prices for laboratory-grade chemicals and may vary depending on the supplier and scale of the synthesis.

Table 1: Raw Material Cost Analysis

Reagent/Solvent	Molecular Weight (g/mol)	Density (g/mL)	Cost (USD/kg)
Route 1			
4-Bromoanisole	187.04	1.494	250
Chlorosulfonic Acid	116.52	1.753	50
Aqueous Ammonia (28%)	35.05	0.90	20
Dichloromethane	84.93	1.33	30
Route 2			
2-Methoxybenzenesulfonamide	187.22	-	2500 (estimated)
N-Bromosuccinimide (NBS)	177.98	-	150
Dichloromethane	84.93	1.33	30

Table 2: Process and Cost Comparison

Parameter	Route 1: From 4-Bromoanisole	Route 2: From 2-Methoxybenzenesulfonamide
Number of Steps	2	1
Overall Yield	~75%	~68%
Raw Material Cost per kg of Product	~\$450	~\$3800
Key Advantages	- Low-cost starting material- High-yielding steps- Readily available reagents	- Fewer synthetic steps- Simpler work-up
Key Disadvantages	- Two-step process- Use of highly corrosive chlorosulfonic acid	- Very high cost of starting material- Lower crystalline yield

## Experimental Protocols

The following are detailed experimental protocols for the two synthetic routes. These protocols are based on established procedures for analogous reactions and should be adapted and optimized for specific laboratory conditions.

### Route 1: Synthesis from 4-Bromoanisole

#### Step 1: Synthesis of 5-Bromo-2-methoxybenzenesulfonyl chloride

- In a fume hood, a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 4-bromoanisole (18.7 g, 0.1 mol).
- The flask is cooled to 0 °C in an ice bath.
- Chlorosulfonic acid (35.0 g, 0.3 mol) is added dropwise via the dropping funnel over 30 minutes, maintaining the internal temperature below 10 °C.
- After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.

- The reaction mixture is then slowly and carefully poured onto crushed ice (200 g) with vigorous stirring.
- The white precipitate of 5-bromo-2-methoxybenzenesulfonyl chloride is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and dried under vacuum.
- Expected Yield: ~98% (28.0 g)

#### Step 2: Synthesis of **5-Bromo-2-methoxybenzenesulfonamide**

- The crude 5-bromo-2-methoxybenzenesulfonyl chloride (28.0 g, ~0.098 mol) is dissolved in dichloromethane (150 mL) in a 500 mL round-bottom flask.
- The solution is cooled to 0 °C in an ice bath.
- Concentrated aqueous ammonia (28%, 50 mL) is added dropwise with vigorous stirring.
- The reaction mixture is stirred at room temperature for 4 hours.
- The organic layer is separated, and the aqueous layer is extracted with dichloromethane (2 x 50 mL).
- The combined organic layers are washed with brine (50 mL), dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from an ethanol/water mixture to afford **5-Bromo-2-methoxybenzenesulfonamide** as a white solid.
- Expected Yield: ~77% (20.2 g)

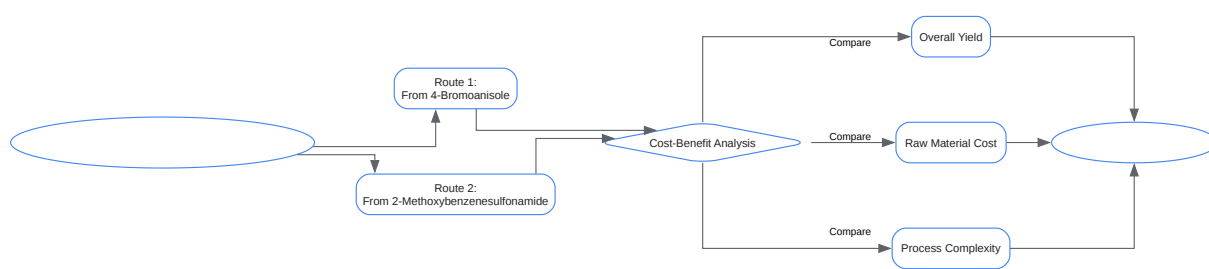
### Route 2: Synthesis from 2-Methoxybenzenesulfonamide

- In a 250 mL round-bottom flask, 2-methoxybenzenesulfonamide (18.7 g, 0.1 mol) is dissolved in dichloromethane (100 mL).
- N-Bromosuccinimide (17.8 g, 0.1 mol) is added in one portion.

- The reaction mixture is stirred at room temperature for 12 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction mixture is washed with a saturated aqueous solution of sodium thiosulfate (2 x 50 mL) to quench any remaining bromine, followed by water (50 mL) and brine (50 mL).
- The organic layer is dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
- The crude product is purified by recrystallization from an ethanol/water mixture to yield **5-Bromo-2-methoxybenzenesulfonamide**.<sup>[1]</sup>
- Expected Crystalline Yield: ~68% (18.1 g)<sup>[1]</sup>

## Mandatory Visualization

The following diagram illustrates the logical workflow of the cost-benefit analysis for selecting a synthetic route to **5-Bromo-2-methoxybenzenesulfonamide**.



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Caption: Logical workflow for the cost-benefit analysis of synthetic routes.

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## References

- 1. tandfonline.com [tandfonline.com]
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